molecular formula C14H17N7O B2669372 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol CAS No. 1286718-93-1

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol

Cat. No.: B2669372
CAS No.: 1286718-93-1
M. Wt: 299.338
InChI Key: KOMNAYLNYVSGSN-UHFFFAOYSA-N
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Description

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol is a complex organic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functionalization to introduce the 4-methylphenylamino and propanol groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups to the amino moieties .

Mechanism of Action

The mechanism of action of 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The triazolopyrimidine core can inhibit enzymes such as cyclin-dependent kinases, which play a role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

3-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-9-3-5-10(6-4-9)16-12-11-13(20-21-19-11)18-14(17-12)15-7-2-8-22/h3-6,22H,2,7-8H2,1H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMNAYLNYVSGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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